(Cyclohept-1-en-1-yl)acetate
Description
Structure
3D Structure
Properties
CAS No. |
826-13-1 |
|---|---|
Molecular Formula |
C9H13O2- |
Molecular Weight |
153.20 g/mol |
IUPAC Name |
2-(cyclohepten-1-yl)acetate |
InChI |
InChI=1S/C9H14O2/c10-9(11)7-8-5-3-1-2-4-6-8/h5H,1-4,6-7H2,(H,10,11)/p-1 |
InChI Key |
CTDNKAVGZOIRMI-UHFFFAOYSA-M |
Canonical SMILES |
C1CCC=C(CC1)CC(=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for Cyclohept 1 En 1 Yl Acetate
Catalytic Approaches to (Cyclohept-1-en-1-yl)acetate Synthesis
Modern synthetic chemistry heavily relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. For a target molecule like this compound, both nickel- and rhodium-based catalytic systems offer promising pathways, either through the direct formation of the vinyl acetate (B1210297) moiety or through the strategic modification of a cycloheptene (B1346976) precursor.
Nickel-Catalyzed Pathways for Vinylation and Arylation
Nickel catalysis has become a powerful tool for carbon-carbon bond formation, often providing unique reactivity compared to palladium. These methods are particularly effective for cross-coupling reactions involving less reactive substrates. For the synthesis of vinyl arenes and heteroarenes, nickel-catalyzed reductive cross-coupling reactions present a mild and sustainable approach. organic-chemistry.org
The efficacy of nickel-catalyzed reactions is highly dependent on the choice of the precatalyst and the associated ligands. While highly active Ni(0) complexes like Ni(cod)₂ are widely used, their sensitivity to air and moisture necessitates handling in a glovebox. encyclopedia.pub This has driven the development of more stable and user-friendly Ni(II) precatalysts that are reduced to the active Ni(0) species in situ. encyclopedia.pubnih.gov
These air-stable Ni(II) precatalysts often take the form of L₂Ni(aryl)X or LNi(aryl)X, where 'L' is a supporting ligand and 'X' is a halide. encyclopedia.pub A key innovation in this area is the use of modular precatalysts with "dummy" ligands, such as N,N,N′,N′-tetramethylethylenediamine (TMEDA), which can be easily displaced by a wide variety of functional ligands in situ. encyclopedia.pubprinceton.edu This modularity allows for rapid screening of ligands—including phosphines, diimines, and N-heterocyclic carbenes (NHCs)—to optimize a specific transformation. princeton.edu The complex [(TMEDA)Ni(o-tolyl)Cl] is a notable example of an air-stable, crystalline solid that serves as an effective precatalyst for numerous nickel-catalyzed reactions. princeton.edu
The choice of ligand profoundly influences the catalytic cycle. Ligands affect the rate of key steps such as oxidative addition and reductive elimination. nih.govacs.org For instance, in C-N cross-coupling, electron-deficient phosphine (B1218219) ligands have been shown to lower the pKa of the Ni-bound amine and reduce the energy barrier for reductive elimination. nih.gov Conversely, in reactions with alkyl halides, both sterically bulky and electron-donating ligands can sometimes decrease the reaction rate, indicating a complex interplay of steric and electronic factors that must be empirically optimized. acs.org The combination of different ligand classes, such as an NHC and a phosphite, can create a synergistic effect, balancing the electronic and steric demands of the catalytic cycle to achieve high efficiency under mild conditions. nih.gov
The specific precatalyst NiCl₂(Py)₄, while not extensively detailed in the context of these advanced systems, belongs to the general class of Ni(II) halide complexes stabilized by neutral ligands (in this case, pyridine). Such complexes serve as convenient, air-stable sources of nickel that, upon reduction in the presence of a suitable ligand, can enter the catalytic cycle for cross-coupling reactions.
| Precatalyst | Key Features | Typical Applications | Activation Mechanism |
|---|---|---|---|
| [(TMEDA)Ni(o-tolyl)Cl] | Air-stable, crystalline, modular (labile TMEDA ligand). princeton.edu | Suzuki-Miyaura, Buchwald-Hartwig, cyclizations. princeton.edu | Reduction via Ni-B or Ni-Ni transmetalation. princeton.edu |
| trans-(PCy₂Ph)₂Ni(o-tolyl)Cl | Air-stable, effective for Mizoroki-Heck reactions. encyclopedia.pub | Internally selective coupling of benzyl (B1604629) chlorides with alkenes. encyclopedia.pub | Reduction with silyl (B83357) triflates and base. encyclopedia.pub |
| [(dppf)Ni(cinnamyl)Cl] | Air and moisture stable, used without additional ligand. encyclopedia.pub | Suzuki-Miyaura of heteroaryl halides. encyclopedia.pub | Reduction upon addition of boronic acid and base. encyclopedia.pub |
| Ni(II) with electron-deficient phosphines | Enables use of weak bases like triethylamine. nih.gov | C-N cross-coupling of aryl triflates. nih.gov | Facilitates amine deprotonation and reductive elimination. nih.gov |
A specialized application of nickel catalysis is the cross-electrophile coupling, which enables the direct reaction of two electrophiles through the use of a stoichiometric reductant. rsc.orgwisc.edu This approach avoids the need for pre-formed, often sensitive, organometallic nucleophiles. wisc.edu A notable example is the Ni-catalyzed reductive coupling of N-carbonyl-protected α-pivaloyloxy glycine (B1666218) derivatives with vinyl or aryl halides/triflates. rsc.orgrsc.org This method provides access to C(sp²)-functionalized α-amino acids, including those with sterically hindered vinyl groups that are difficult to synthesize using other methods. rsc.orgrsc.org
The reaction mechanism is believed to involve radical intermediates. rsc.org The α-pivaloyloxy glycine derivative is thought to convert in situ to a more active α-iodoglycine or an iminium ester at low concentrations. rsc.org This intermediate then undergoes a single-electron reduction, facilitated by zinc metal and a nickel(I) species, to generate a glycine α-carbon radical. rsc.orgrsc.org This radical can then participate in the nickel-catalyzed coupling cycle. DFT studies suggest the glycine radical adds preferentially to a Ni(0) species to form a stable Gly–Ni(I) chelate, which is stabilized by the N-carbonyl group. rsc.org Subsequent oxidative addition of the vinyl/aryl electrophile leads to a Gly–Ni(III)–Ar intermediate, which then undergoes reductive elimination to form the desired product. rsc.orgrsc.org
While this specific methodology is tailored for the synthesis of α-amino acids, the underlying principle of reductive cross-electrophile coupling could be conceptually adapted for the synthesis of this compound. A hypothetical pathway might involve the coupling of a cycloheptene-derived electrophile with vinyl acetate, which can serve as a vinylating agent in nickel-catalyzed reductive couplings. organic-chemistry.org
Rhodium-Catalyzed 1,4-Addition Strategies
A powerful and convergent approach to substituted cycloheptane (B1346806) rings involves the rhodium-catalyzed 1,4-addition (or conjugate addition) of organometallic reagents to a cyclic α,β-unsaturated ketone, such as cyclohept-2-en-1-one. This reaction forms a new carbon-carbon bond at the β-position of the carbonyl group. The resulting ketone can then be converted to the target enol acetate, this compound. Rhodium catalysis is particularly effective for these transformations, accommodating a wide range of organoboron, rsc.orgresearchgate.net organotin, scite.ai and other organometallic reagents under mild conditions. researchgate.net
A key advantage of rhodium-catalyzed 1,4-additions is the ability to render them highly enantioselective through the use of chiral ligands. researchgate.net This allows for the construction of chiral seven-membered rings with excellent control over stereochemistry. rsc.org The reaction of arylboronic acids with cyclic enones is a well-established example of this approach. rsc.orgresearchgate.net
The choice of the chiral ligand is critical for achieving high enantioselectivity. Chiral diene ligands, such as (R,R)-Ph-bod*, have proven highly effective in the rhodium-catalyzed 1,4-addition of arylboronic acids to challenging substrates like chromones, yielding products with excellent enantiomeric excess (ee), often ≥97%. nih.gov Similarly, chiral bisphosphine ligands are widely used. The reaction is compatible with a broad range of functional groups and proceeds with high regio- and enantioselectivities. rsc.org This methodology has been successfully applied to construct chiral scaffolds resembling those found in natural products. rsc.org
| Substrate Type | Nucleophile | Catalyst System | Key Outcome | Reference |
|---|---|---|---|---|
| Cyclic Enones (7-membered) | Arylboronic Acids | Rhodium / Chiral Ligand | Construction of chiral seven-membered rings with high enantioselectivity. | rsc.org |
| Chromones | Arylboronic Acids | Rh / (R,R)-Ph-bod* (chiral diene) | High yields and excellent enantioselectivities (≥97% ee). | nih.gov |
| Nitroalkenes | Arylboronic Acids | Rh / Chiral Diene with Amide Moiety | High yields and enantioselectivities with low catalyst loading (0.1 mol%). | rsc.org |
| Cyclic Enones/Esters | Bis(pinacolato)diboron | Copper / (R,S)-Taniaphos | Highly enantioselective conjugate boration (up to 99% ee). | rsc.org |
The scope of rhodium-catalyzed conjugate additions extends to various nucleophilic reagents beyond organoboron compounds. Alkenylzirconium species, which are readily prepared from the hydrozirconation of terminal alkynes using Schwartz's reagent, are competent nucleophiles in these reactions. scite.ai While the primary literature often highlights nickel-catalyzed couplings of vinylzirconium reagents, nih.gov their utility in rhodium-catalyzed 1,4-additions provides a valuable synthetic tool. scite.ai
The use of an alkenylzirconocene to introduce a vinyl group onto a cycloheptenone ring via Rh-catalyzed 1,4-addition would represent a direct method for installing the required carbon framework. The resulting γ,δ-unsaturated ketone could then be further manipulated. This strategy complements other methods using organotin, scite.ai organolead, and triarylbismuth reagents, demonstrating the versatility of rhodium catalysts in activating diverse organometallic partners for conjugate addition. scite.ai
Precursor Synthesis and Reactivity in this compound Production
The synthesis of this compound and its derivatives often begins with the preparation of a highly reactive precursor, Cyclohept-1-en-1-yl trifluoromethanesulfonate (B1224126). This vinyl triflate is a versatile intermediate for subsequent carbon-carbon bond-forming reactions.
Preparation of Cyclohept-1-en-1-yl Trifluoromethanesulfonate from Cycloheptanone (B156872)
The conversion of cycloheptanone to its corresponding vinyl triflate is a crucial step that activates the otherwise unreactive enol form of the ketone. This transformation is typically achieved by reacting cycloheptanone with a powerful triflating agent, such as trifluoromethanesulfonic (triflic) anhydride (B1165640) (Tf₂O), in the presence of a non-nucleophilic base. orgsyn.org The base, often a sterically hindered amine like 2,6-di-tert-butyl-4-methylpyridine, facilitates the deprotonation of the ketone to form an enolate in situ. This enolate then readily attacks the electrophilic triflic anhydride, displacing a triflate anion and forming the stable vinyl triflate product. orgsyn.org
The general procedure, analogous to the synthesis of other cyclic vinyl triflates, involves the slow addition of triflic anhydride to a cooled solution of cycloheptanone and the base in an aprotic solvent like dichloromethane (B109758) or pentane. orgsyn.orgorgsyn.org The reaction progress can often be monitored by the formation of a precipitate (the pyridinium (B92312) triflate salt). After completion, an aqueous workup is performed to remove the salt and any remaining acid, followed by purification, typically via column chromatography, to yield the pure Cyclohept-1-en-1-yl trifluoromethanesulfonate. orgsyn.org
Table 1: Reagents and Conditions for Vinyl Triflate Formation
| Reactant | Reagent | Base | Solvent | Typical Conditions |
| Cycloheptanone | Triflic Anhydride (Tf₂O) | 2,6-di-tert-butyl-4-methylpyridine or Pyridine | Dichloromethane or Pentane | Cooled (e.g., -78 °C to 0 °C), Inert Atmosphere |
This table represents typical conditions based on analogous syntheses of cyclic vinyl triflates.
In Situ Generation and Reactivity of Relevant Intermediates
Cyclohept-1-en-1-yl trifluoromethanesulfonate is a valuable precursor primarily due to its ability to participate in palladium-catalyzed cross-coupling reactions. unistra.fr The triflate group is an excellent leaving group, making the vinyl triflate an effective substitute for vinyl halides in reactions such as the Suzuki, Stille, Heck, and Sonogashira couplings. unistra.frrsc.org
In these reactions, a palladium(0) catalyst, generated in situ from a palladium(II) precatalyst, undergoes oxidative addition into the carbon-oxygen bond of the vinyl triflate. This step forms a reactive vinylpalladium(II) intermediate. This intermediate is central to the catalytic cycle and is the species that reacts with the coupling partner (e.g., an organoboron compound in the Suzuki reaction or an organotin compound in the Stille reaction). semanticscholar.orgorganic-chemistry.org Following transmetalation and reductive elimination, the desired coupled product is formed, and the palladium(0) catalyst is regenerated, allowing the cycle to continue. The choice of ligands on the palladium catalyst is crucial for controlling reactivity and selectivity. semanticscholar.org The stability and reactivity of the in situ generated vinylpalladium species are key to the high efficiency of these transformations. nih.gov
Derivatization and Analogue Synthesis of this compound Frameworks
The cycloheptene scaffold can be further elaborated to create a diverse range of analogues, including complex amino acid derivatives and isotopically labeled compounds for mechanistic or metabolic studies.
Synthesis of Substituted Ethyl 2-Benzamido-2-(cyclohept-1-en-1-yl)acetate Derivatives
The synthesis of α-amino acids and their esters represents a significant area of organic chemistry. khanacademy.org Creating a derivative like ethyl 2-benzamido-2-(cyclohept-1-en-1-yl)acetate, which features a quaternary α-carbon, requires a robust C-C bond-forming strategy. A plausible and effective method is the palladium-catalyzed α-vinylation of an N-protected glycine derivative.
This approach would utilize the Cyclohept-1-en-1-yl trifluoromethanesulfonate prepared previously. The coupling partner would be an enolate equivalent of ethyl 2-benzamidoacetate. The reaction would likely proceed by first treating the glycine derivative with a suitable base (e.g., sodium hydride or lithium diisopropylamide) to generate the corresponding enolate. This enolate would then be introduced to a palladium catalyst and the cycloheptenyl triflate. The catalytic cycle, similar to other cross-coupling reactions, would involve oxidative addition of the palladium(0) catalyst to the triflate, followed by reaction with the enolate and subsequent reductive elimination to form the desired C-C bond at the α-position of the amino ester. organic-chemistry.org
Table 2: Plausible Synthetic Route for Amino Acid Derivative Synthesis
| Step | Electrophile | Nucleophile | Catalyst/Reagents | Product |
| 1 | Cyclohept-1-en-1-yl trifluoromethanesulfonate | Enolate of ethyl 2-benzamidoacetate | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., NaH) | Ethyl 2-benzamido-2-(cyclohept-1-en-1-yl)acetate |
This table outlines a conceptual synthetic strategy based on established palladium-catalyzed α-arylation/vinylation methodologies. organic-chemistry.org
Isotopic Labeling Studies: Synthesis of Deuterated this compound Analogues
Isotopic labeling, particularly with deuterium (B1214612), is an invaluable tool in chemistry and medicine for studying reaction mechanisms and drug metabolism. nih.govornl.gov The synthesis of deuterated this compound analogues can be approached in several ways.
One strategy involves starting the entire synthetic sequence with a deuterated precursor. For example, cycloheptanone could be deuterated at the α-positions using a base and a deuterium source like D₂O. This deuterated cycloheptanone could then be converted to the deuterated cycloheptenyl triflate and subsequently carried through the coupling steps to produce the final deuterated acetate derivative.
Alternatively, selective deuteration can be performed on the cycloheptene ring itself. Modern catalytic methods, such as copper-catalyzed transfer hydrodeuteration, allow for the precise installation of deuterium atoms across a double bond in cyclic alkenes. nih.gov By choosing the appropriate deuterated transfer reagents (e.g., a deuterated silane (B1218182) and deuterated alcohol), one or more deuterium atoms could be added to a suitable cycloheptene-containing intermediate with high regioselectivity. nih.gov This late-stage deuteration provides flexibility in the synthesis of specifically labeled isotopologues. nih.gov
Mechanistic Investigations of Reactions Involving Cyclohept 1 En 1 Yl Acetate
Radical Mechanism Postulations in Nickel-Catalyzed Transformations
Nickel catalysis has become a powerful tool for forging new chemical bonds, largely due to nickel's ability to access multiple oxidation states (commonly Ni(0), Ni(I), Ni(II), Ni(III), and Ni(IV)) and its propensity to engage in single-electron transfer (SET) pathways. nih.govsigmaaldrich.comnih.gov Unlike palladium, which predominantly operates through polar, two-electron Pd(0)/Pd(II) cycles, nickel's unique electronic properties, such as lower redox potentials and slower β-hydride elimination rates, enable it to stabilize paramagnetic intermediates and facilitate radical mechanisms. nih.govnih.gov These radical pathways are central to understanding the reactivity of substrates like (Cyclohept-1-en-1-yl)acetate in nickel-catalyzed cross-coupling reactions.
In the context of nickel-catalyzed reactions, the formation of carbon-centered radicals from precursors and their subsequent addition to unsaturated systems is a key strategy. While direct studies on this compound with glycinyl radicals are not extensively detailed, the principles of intermolecular radical addition are well-established. rsc.org A proposed pathway would involve the generation of a glycinyl α-carbon radical, which could then add to the double bond of this compound.
A hypothetical reaction involving this compound would likely proceed via the addition of the generated glycinyl radical to the electron-rich double bond of the enol acetate (B1210297). The resulting radical intermediate would then be trapped by a nickel complex to form an organonickel species, which could then undergo further transformation to yield the final product. The regioselectivity of the radical addition would be governed by steric and electronic factors of both the radical and the alkene. scielo.br
Reductive elimination is the final, product-forming step in many cross-coupling catalytic cycles. sigmaaldrich.com In nickel catalysis, this step is particularly crucial and can occur from various oxidation states, most notably Ni(II), Ni(III), or Ni(IV). nih.govrsc.org For reactions involving radical additions, the key intermediate leading to reductive elimination is often a high-valent Ni(III) or Ni(IV) species, formed by the capture of a carbon radical by a Ni(II) complex. nih.gov
The sequence typically involves:
Oxidative Addition/Radical Generation: The cycle often starts with the oxidative addition of an aryl or vinyl halide to a Ni(0) complex to form a Ni(II) species. Concurrently or subsequently, a Ni(I) species generates an alkyl radical from an alkyl halide. nih.gov
Radical Capture: The Ni(II) species traps the generated carbon radical to form a transient Ni(III) intermediate. nih.gov The rate of this capture can be extremely fast, with rate constants benchmarked in the range of 10^6 to 10^7 M⁻¹s⁻¹. chemrxiv.org
Reductive Elimination: The Ni(III) complex undergoes C(sp²)–C(sp³) or C(sp³)–C(sp³) bond-forming reductive elimination to release the final product and a Ni(I) species, which continues the catalytic cycle. nih.govnih.gov
Studies have shown that reductive elimination from Ni(III) is generally facile, especially for C(sp²)–C(sp³) bonds. nih.govchemrxiv.org However, the barrier for C(sp³)–C(sp³) reductive elimination can be significant. icm.edu.pl The use of specific ligands, particularly sterically encumbered ones, has been shown to facilitate this otherwise difficult step by inducing distortion in the nickel complex's geometry, thereby lowering the activation energy for reductive elimination. icm.edu.pl For a substrate like this compound, after a potential radical addition and capture, the final step would be reductive elimination from a high-valent nickel center to form the new C-C bond.
| Step | Description | Key Nickel Species | Reference |
| Radical Generation | Ni(I) activates an alkyl halide to form a carbon radical. | Ni(I) | nih.gov |
| Radical Capture | A Ni(II) complex traps the carbon radical. | Ni(II) → Ni(III) | nih.govchemrxiv.org |
| Reductive Elimination | The Ni(III) intermediate releases the coupled product. | Ni(III) → Ni(I) | nih.gov |
Enolate Derivatization Pathways in Rhodium-Catalyzed Systems
Rhodium catalysts are highly effective in a variety of transformations involving alkenes and alkynes, including cycloadditions and cycloisomerizations. nih.govacs.org For a substrate like this compound, rhodium catalysis offers pathways involving the derivatization of the enolate moiety, distinct from the radical mechanisms seen with nickel.
One potential pathway is a rhodium-catalyzed intramolecular [5+2] cycloaddition, a reaction well-documented for 1,4-enynes. acs.org Although this compound is not an enyne, its enol acetate functionality can be seen as a precursor to a vinylrhodium species. A proposed mechanism could involve the oxidative addition of the C-O bond of the acetate to a Rh(I) center, although this is less common. More likely, the reaction would proceed via coordination of the alkene to the rhodium center, followed by a sequence of steps.
In related systems, such as the cycloisomerization of 1,6-enynes, the mechanism involves the formation of a rhodacyclopentene intermediate. nih.gov A similar intermediate could be envisioned for the dimerization or coupling of this compound. The reaction of two molecules of the enol acetate with a Rh(I) catalyst could lead to a rhodacyclopentane intermediate, which could then undergo β-hydride elimination and reductive elimination to yield coupled products.
Furthermore, rhodium catalysts are known to facilitate 1,2-acyloxy migration in specific substrates like 3-acyloxy-1,4-enynes. acs.org This reactivity highlights the ability of rhodium to interact with and rearrange acetate groups in proximity to unsaturation, suggesting that this compound could undergo unique rearrangements or couplings under rhodium catalysis that are not accessible with other metals.
Catalytic Cycle Analysis and Characterization of Reaction Intermediates
In nickel-catalyzed transformations, the interplay between Ni(0) and Ni(II) is fundamental to many catalytic cycles. nih.govrsc.org
Nickel(0): Ni(0) complexes are the typical starting point for catalytic cycles involving oxidative addition. They are electron-rich and readily react with electrophiles like aryl, vinyl, or alkyl halides. sigmaaldrich.comrsc.org For instance, in a cross-coupling reaction, Ni(0) undergoes oxidative addition with an aryl halide to generate an aryl-Ni(II)-halide complex. nih.gov This step is often crucial for initiating the catalytic process.
Nickel(II): Ni(II) species are common and often stable intermediates in the catalytic cycle. rsc.org Following the initial oxidative addition, the resulting organo-Ni(II) complex can undergo several transformations. In cross-electrophile coupling reactions, a key mechanistic proposal involves a Ni(II) complex capturing a carbon radical to form a high-valent Ni(III) species. nih.gov This highlights Ni(II) not just as a passive state but as an active participant in radical trapping. In many catalytic systems, the Ni(II) species is considered the catalyst's resting state.
The "sequential reduction" pathway in cross-electrophile coupling illustrates this dynamic relationship. A Ni(I) species first activates an alkyl halide to produce a radical, leaving a Ni(II) complex. This Ni(II) species then traps the radical, proceeding to a Ni(III) state before reductive elimination regenerates Ni(I). nih.gov This contrasts with "radical chain" mechanisms where Ni(0) is the species that combines with the radical. nih.gov
| Nickel Species | Primary Role in Catalysis | Subsequent Step | Reference |
| Ni(0) | Oxidative addition with electrophiles (e.g., Ar-X) | Forms Organo-Ni(II) complex | sigmaaldrich.comnih.gov |
| Ni(II) | Catalyst resting state; Radical capture | Transmetalation or Forms Ni(III) | nih.govnih.gov |
Phosphine (B1218219) Ligands: Both monodentate and bidentate phosphine ligands are widely used. umich.edu Bulky bidentate phosphines, such as those with large bite angles like Xantphos, can stabilize reactive intermediates, including Ni(I) species, which are crucial for initiating radical pathways. nih.gov In contrast, the choice of phosphine can also influence the rate of reductive elimination.
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form robust bonds with nickel, often leading to highly active and stable catalysts. Their electronic properties can be finely tuned to promote specific steps in the catalytic cycle.
Bidentate Nitrogen Ligands: Ligands like 2,2'-bipyridine (B1663995) (bpy) and phenanthroline are frequently used in nickel-catalyzed reductive couplings and cross-electrophile couplings. icm.edu.pl Steric hindrance on these ligands plays a critical role. For example, introducing methyl groups at the 2,9-positions of a phenanthroline ligand causes significant distortion in dialkylnickel(II) complexes, which drastically lowers the energy barrier for C(sp³)–C(sp³) reductive elimination. icm.edu.pl
Cooperative Ligand Effects: Recent studies have shown that a combination of ligands can have a cooperative effect. For instance, the use of both organic nitriles and electron-deficient alkenes (EDAs) as co-ligands in nickel-catalyzed alkylarylation of unactivated alkenes was found to promote the desired C(sp³)–C(sp³) reductive elimination from a dialkylnickel(II) intermediate, a step that is typically challenging. acs.orgacs.org
The table below summarizes the effect of different ligand types on nickel-catalyzed reactions.
| Ligand Type | Example(s) | Influence on Reaction Pathway | Reference |
| Bidentate Phosphines | Xantphos, dtbpe | Stabilize Ni(I) intermediates; influence reductive elimination rates. | nih.gov |
| Sterically Hindered Polypyridines | 2,9-dimethyl-1,10-phenanthroline | Promote C(sp³)–C(sp³) reductive elimination by inducing geometric distortion. | icm.edu.pl |
| Hemilabile Diphosphine-Ketones | 2,2′-bis(di(p-tolyl)phosphino)-benzophenone | Adapt coordination mode to the substrate, enhancing catalytic activity and selectivity in alkyne cyclotrimerization. | acs.org |
| Nitriles & EDAs (Cooperative) | MeCN, Dimethyl fumarate (B1241708) (DMFu) | Cooperatively promote C(sp³)–C(sp³) reductive elimination from Ni(II). | acs.orgacs.org |
Computational and Theoretical Chemistry Studies of Cyclohept 1 En 1 Yl Acetate Systems
Density Functional Theory (DFT) Applications in Mechanistic Elucidation
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the mechanisms of organic reactions. For a molecule like (Cyclohept-1-en-1-yl)acetate, DFT can provide invaluable insights into reaction pathways, transition states, and the influence of its structural and electronic features on reactivity. Studies on similar systems, such as the synthesis of vinyl acetate (B1210297), have demonstrated the power of DFT in mapping out reaction mechanisms, including the identification of key intermediates and rate-determining steps. nacatsoc.orgacs.org
The application of DFT to this compound would involve a systematic exploration of the potential energy surface for various transformations. This could include, for example, the elucidation of mechanisms for its hydrolysis, oxidation, or participation in cycloaddition reactions. The seven-membered ring introduces conformational complexity, which can be effectively modeled using DFT to understand how different ring conformations influence reactivity.
A fundamental step in any DFT study is the geometry optimization of the molecule to find its stable conformations, which correspond to energy minima on the potential energy surface. For this compound, this would involve identifying the preferred conformations of the cycloheptene (B1346976) ring, such as the chair and boat forms, and determining their relative energies. researchgate.net Computational studies on cycloheptene have shown that the chair conformation is generally more stable. researchgate.net
Once the energy minima are located, the search for transition states connecting reactants to products is undertaken. A transition state is a first-order saddle point on the potential energy surface, and its geometry is optimized using specialized algorithms. Subsequent frequency calculations are crucial for characterizing these stationary points. A key feature of a true energy minimum is the absence of any imaginary frequencies in its vibrational spectrum. Conversely, a transition state is characterized by the presence of exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
The process for a hypothetical reaction of this compound would be as follows:
Reactant and Product Optimization: The geometries of the starting material, this compound, and the expected product(s) of a given reaction are fully optimized to their lowest energy states.
Transition State Search: A search for the transition state structure is performed using methods such as the Berny algorithm.
Frequency Calculation: Vibrational frequencies are calculated for all optimized structures (reactants, products, and transition state) to confirm their nature and to obtain zero-point vibrational energies (ZPVE).
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. The M06-L functional is a popular meta-GGA functional known for its good performance in describing main group chemistry, including reaction kinetics and non-covalent interactions. For a system like this compound, a combination such as M06-L with a suitable basis set (often denoted as BS1, which could be a Pople-style basis set like 6-31G(d) or a Dunning-style correlation-consistent basis set like cc-pVDZ) would be a reasonable starting point for geometry optimizations and frequency calculations.
The integration grid used in DFT calculations can also impact the accuracy of the results. An "UltraFine" integration grid provides a higher density of points for the numerical integration of the exchange-correlation functional, which can be important for achieving reliable energies and geometries, especially for complex potential energy surfaces.
| Basis Set | Description | Typical Application |
| 6-31G(d) | Pople-style basis set with polarization functions on heavy atoms. | Routine geometry optimizations and frequency calculations for organic molecules. |
| 6-311+G(d,p) | Larger Pople-style basis set with diffuse functions and polarization functions on all atoms. | Improved accuracy for energies and properties, especially for systems with anionic character. |
| cc-pVDZ | Dunning's correlation-consistent basis set of double-zeta quality. | Good balance of accuracy and computational cost for correlated calculations. |
| cc-pVTZ | Dunning's correlation-consistent basis set of triple-zeta quality. | Higher accuracy for single-point energy calculations and benchmark studies. |
Theoretical Analysis of Electronic Structures and Reactivity Profiles
The electronic structure of this compound dictates its reactivity. A theoretical analysis would involve the calculation and visualization of its molecular orbitals, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these frontier orbitals provide insights into the molecule's nucleophilic and electrophilic character.
For this compound, the HOMO is expected to be localized on the carbon-carbon double bond, making this site susceptible to attack by electrophiles. The LUMO, on the other hand, would likely have significant contributions from the carbonyl group of the acetate moiety, indicating its susceptibility to nucleophilic attack.
Furthermore, the calculation of various electronic descriptors can help in quantifying the reactivity of the molecule. These descriptors, derived from conceptual DFT, include:
Chemical Potential (μ): Related to the tendency of electrons to escape from the system.
Hardness (η): A measure of the resistance to charge transfer.
Electrophilicity Index (ω): A global reactivity index that measures the stabilization in energy when the system acquires an additional electronic charge.
These parameters can be used to compare the reactivity of this compound with other related compounds and to predict its behavior in different chemical environments.
Predictive Modeling for Novel this compound Transformations
Predictive modeling, often employing machine learning and quantitative structure-activity relationship (QSAR) approaches, can be a powerful tool for discovering novel transformations of this compound. rsc.orgnih.gov By building models based on a dataset of known reactions of similar compounds, it is possible to predict the outcomes of new, untested reactions.
For instance, a predictive model for the hydrolysis of esters could be developed using a combination of experimental data and DFT-calculated descriptors. nih.gov This model could then be used to predict the rate of hydrolysis of this compound under various conditions. Similarly, models for alkene transformations, such as isomerization or cycloaddition, could be applied to predict the reactivity of the cycloheptene double bond. rsc.org
The development of such predictive models typically involves the following steps:
Data Collection: Gathering a dataset of known reactions for compounds with similar functional groups (e.g., other cyclic enol acetates).
Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound in the dataset. These can include constitutional, topological, geometrical, and quantum chemical descriptors.
Model Building: Using machine learning algorithms (e.g., multiple linear regression, random forest, neural networks) to build a model that correlates the descriptors with the observed reactivity.
Model Validation: Rigorously validating the model using internal and external validation techniques to ensure its predictive power.
Prediction: Using the validated model to predict the outcome of novel transformations for this compound.
| Descriptor Type | Examples | Relevance to Reactivity |
| Constitutional | Molecular weight, number of rings, number of double bonds | Basic structural information |
| Topological | Wiener index, Kier & Hall indices | Molecular branching and connectivity |
| Geometrical | Molecular surface area, volume | Steric effects |
| Quantum Chemical | HOMO/LUMO energies, Mulliken charges, dipole moment | Electronic effects and reactivity |
By leveraging these computational and theoretical approaches, a comprehensive understanding of the chemical behavior of this compound can be achieved, paving the way for its potential applications in organic synthesis and materials science.
Advanced Spectroscopic Research Methodologies for Cyclohept 1 En 1 Yl Acetate Characterization and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Quantitative Analysis
NMR spectroscopy is an indispensable tool for the structural determination of organic molecules. researchgate.net By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure. researchgate.net
¹H NMR Studies for Compound Identification and Purity Assessment
Proton NMR (¹H NMR) is a primary technique for identifying (Cyclohept-1-en-1-yl)acetate and assessing its purity. The ¹H NMR spectrum displays distinct signals for each unique proton in the molecule, characterized by their chemical shift (δ), multiplicity, and integration.
For this compound, the vinylic proton on the cycloheptene (B1346976) ring typically appears as a triplet in the downfield region of the spectrum. The allylic protons and the other methylene (B1212753) protons of the seven-membered ring produce a series of multiplets. The methyl protons of the acetate (B1210297) group characteristically present as a sharp singlet. The integration of these signals corresponds to the number of protons they represent, confirming the structure. Purity is assessed by the absence of signals from impurities or starting materials.
Table 1: Illustrative ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~5.67 | t | 1H | Vinylic proton (-CH=) |
| ~2.52 | m | 2H | Allylic protons (=C-CH₂) |
| ~2.19-1.38 | m | 8H | Ring methylene protons (-CH₂-) |
| ~2.10 | s | 3H | Acetate methyl protons (-COCH₃) |
Note: Exact chemical shifts and coupling constants can vary based on the solvent and spectrometer frequency.
¹³C NMR for Carbon Skeleton Elucidation
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. libretexts.org Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum. libretexts.org
The spectrum will show signals for the carbonyl carbon of the acetate group, the two sp²-hybridized carbons of the double bond, and the sp³-hybridized carbons of the cycloheptyl ring and the acetate methyl group. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further distinguish between CH, CH₂, and CH₃ groups. libretexts.org
Table 2: Representative ¹³C NMR Chemical Shifts for this compound
| Chemical Shift (δ, ppm) | Carbon Type |
|---|---|
| ~169.0 | Carbonyl (C=O) |
| ~144.8 | Quaternary vinylic carbon (-C=) |
| ~128.1 | Vinylic methine carbon (=CH-) |
| ~32.7, 31.2, 28.3, 27.0, 26.9 | Ring methylene carbons (-CH₂-) |
| ~21.0 | Acetate methyl carbon (-CH₃) |
Note: Chemical shifts are approximate and can be influenced by experimental conditions.
Mass Spectrometry Techniques for Molecular Formula Confirmation
Mass spectrometry is a key analytical technique used to determine the molecular weight and formula of a compound by measuring the mass-to-charge ratio of its ions. fu-berlin.de
High-Resolution Mass Spectrometry (HRMS) via Electrospray Ionization (ESI)
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which can be used to determine the elemental composition of a molecule. scielo.br Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of intact molecules with minimal fragmentation. ijpsm.com For this compound, ESI-HRMS would be used to measure the exact mass of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺). This experimental mass is then compared to the theoretical mass calculated for the chemical formula C₉H₁₄O₂. A close match between the experimental and theoretical masses confirms the molecular formula with high confidence.
Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. azolifesciences.com It is particularly useful for analyzing complex mixtures, such as the crude product of a chemical reaction. researchgate.net
In the context of the synthesis of this compound, a sample of the reaction mixture is injected into the GC, where the components are separated based on their boiling points and interactions with the column's stationary phase. d-nb.info As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a molecular fingerprint for each compound. This allows for the identification of this compound, as well as any unreacted starting materials, byproducts, or intermediates present in the mixture. nih.gov
Table 3: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2,5-dimethylfuran |
Chromatographic Separations in Research Applications
Chromatographic techniques are indispensable tools in synthetic organic chemistry for both the purification of products and the real-time monitoring of reaction progress. These methods rely on the differential partitioning of compounds between a stationary phase and a mobile phase to achieve separation. arkat-usa.orgmit.edu The choice of the chromatographic method and the specific conditions, such as the solvent system (eluent), are critical for successful separation and analysis. For a compound like this compound, with its specific polarity and structural features, tailored chromatographic procedures are essential for its isolation and for tracking its formation in a reaction.
Flash Column Chromatography for Purification and Isolation of Products
Flash column chromatography is a widely used preparative technique for the rapid purification of organic compounds from reaction mixtures. dalton.com This method utilizes a stationary phase, typically silica (B1680970) gel, packed into a column, and a solvent system (eluent) that is pushed through the column under positive pressure, usually with compressed air. dalton.com The selection of an appropriate eluent system, often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate, is crucial for achieving good separation. The ideal eluent is typically determined by preliminary analysis using Thin Layer Chromatography (TLC), aiming for a retention factor (Rf) of approximately 0.2 to 0.3 for the desired compound. dalton.com
In the context of synthesizing and isolating compounds structurally related to this compound, flash column chromatography has proven to be an effective purification method. For instance, in the synthesis of various cycloheptene derivatives, researchers have successfully employed flash column chromatography to isolate the target products in high purity. The choice of eluent is tailored to the specific polarity of the compound being isolated.
For the purification of cycloheptenyl acetate derivatives, specific conditions have been reported that demonstrate the utility of this technique. The following table provides examples of purification parameters for compounds with similar structural motifs to this compound, which can serve as a starting point for developing a purification protocol for the title compound.
| Compound Name | Stationary Phase | Eluent System (v/v) | Rf Value | Reference |
| (Z)-4-(1-Cyanoethylidene)cyclohept-2-en-1-yl Acetate | Silica Gel | Hexanes:Ethyl Acetate (8:1) | 0.33 | rsc.org |
| Ethyl (2S,3S)-3-(cyclohept-1-en-1-yl)-2-hydroxybutanoate | Silica Gel | Hexane:Ethyl Acetate (4:1) | 0.47 | chemrxiv.org |
| 1-Methyl-2-vinylcyclohept-2-en-1-yl acetate | Silica Gel | Toluene | Not Reported | rsc.org |
| 4-Oxo-cyclohept-2-en-1-yl Acetate | Silica Gel | Ethyl Acetate:Hexanes (gradient) | 0.21 (1:8) | rsc.org |
The general procedure for the purification of a crude reaction mixture to isolate a compound like this compound would involve the following steps:
Concentration of the reaction mixture in vacuo to remove the reaction solvent.
Adsorption of the crude residue onto a small amount of silica gel or dissolution in a minimal amount of a suitable solvent. dalton.com
Preparation of a silica gel column packed with the chosen eluent system.
Loading of the sample onto the top of the column.
Elution of the column with the solvent system, collecting fractions.
Analysis of the collected fractions by TLC to identify those containing the pure product.
Combination of the pure fractions and removal of the solvent in vacuo to yield the purified this compound. rsc.org
Monitoring Reaction Progress via Chromatographic Analysis
Monitoring the progress of a chemical reaction is crucial for determining its completion, optimizing reaction times, and identifying the formation of byproducts. acs.org Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for qualitative reaction monitoring. rsc.org It operates on the same principles as column chromatography but on a smaller, analytical scale, using a thin layer of stationary phase coated on a plate. arkat-usa.org
To monitor a reaction that produces this compound, small aliquots of the reaction mixture are taken at regular intervals and spotted on a TLC plate alongside the starting materials. The plate is then developed in a suitable eluent. As the reaction progresses, the spot corresponding to the starting material will diminish in intensity, while the spot for the product, this compound, will appear and intensify. mdpi.com The difference in the retention factors (Rf) of the starting material and the product allows for their clear differentiation on the TLC plate. rsc.org A reaction is typically considered complete when the starting material spot is no longer visible by TLC. cmbr-journal.com
For more quantitative analysis of reaction progress, Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) can be employed. google.com This technique is particularly useful for volatile compounds like this compound. In a typical GC analysis, a small sample of the reaction mixture is injected into the instrument, where it is vaporized and separated based on boiling point and interaction with the column's stationary phase. udes.edu.co The detector, often a mass spectrometer, provides information on the relative amounts of each component in the mixture and their mass-to-charge ratio, confirming their identity. udes.edu.co This allows for the quantitative determination of the conversion of starting material to product over time.
The following table outlines how different chromatographic methods can be applied to monitor a hypothetical synthesis of this compound from cyclohept-1-en-1-ol and acetic anhydride (B1165640).
| Analytical Method | Monitored Parameter | Typical Observations | Reference |
| Thin Layer Chromatography (TLC) | Disappearance of starting material (cyclohept-1-en-1-ol) and appearance of product. | The Rf value of the product, this compound, would be higher (less polar) than the starting alcohol. The reaction is complete when the alcohol spot is gone. | mdpi.com, acs.org, rsc.org, cmbr-journal.com |
| Gas Chromatography (GC) | Relative peak areas of starting material and product. | The peak corresponding to cyclohept-1-en-1-ol would decrease in area, while a new peak for this compound would appear and grow over time. | researchgate.net, google.com |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative analysis of components and confirmation of product identity. | In addition to monitoring peak areas, the mass spectrum of the product peak would confirm the molecular weight and fragmentation pattern of this compound. | google.com,,, udes.edu.co |
Strategic Applications of Cyclohept 1 En 1 Yl Acetate in Complex Organic Synthesis
C-C Bond Formation Methodologies Employing (Cyclohept-1-en-1-yl)acetate Building Blocks
The cycloheptene (B1346976) scaffold, often derived from this compound or its precursors, serves as a valuable template for constructing new carbon-carbon bonds. These reactions are fundamental for elaborating molecular frameworks in multi-step syntheses. thieme-connect.com Key methodologies include olefination reactions and palladium-catalyzed cyclizations.
A prominent C-C bond-forming strategy is the Horner-Wadsworth-Emmons (HWE) olefination , which is used to extend a side chain from the cycloheptene ring. In the synthesis of a ring-locked retinoid analogue, an allylic alcohol derived from a cycloheptene precursor is oxidized to an aldehyde. dalton.comresearchgate.net This aldehyde then undergoes an HWE reaction with a phosphonate (B1237965) reagent, such as diethyl(1-cyanoethyl)phosphonate, to create a new carbon-carbon double bond, yielding a mixture of E and Z isomers. dalton.comresearchgate.net
Another powerful method involves palladium-catalyzed carbocyclization . In a study by Bäckvall and colleagues, allene-substituted allylic cycloheptenyl carboxylates were shown to undergo palladium(0)-catalyzed carbocyclization to form bicyclo[5.3.0]decadiene derivatives. nih.gov This intramolecular C-C bond formation proceeds stereospecifically, with the new bond forming syn with respect to the carboxylate leaving group. nih.gov This transformation provides an efficient route to complex fused-ring systems.
The table below summarizes key C-C bond formation reactions involving cycloheptene derivatives.
Table 1: C-C Bond Formation Reactions
| Reaction Type | Substrate | Reagents | Product | Key Feature | Ref |
|---|---|---|---|---|---|
| Horner-Wadsworth-Emmons | Cycloheptene-based aldehyde | (EtO)₂P(O)CH(CH₃)CN, NaH, THF | α,β-Unsaturated nitrile | Extends side chain, forms C=C bond | dalton.comresearchgate.net |
Development of Stereoselective Synthetic Pathways
Controlling stereochemistry is critical in modern organic synthesis, and cycloheptene derivatives have been employed in the development of elegant stereoselective transformations.
A significant achievement is the kinetic resolution of racemic cycloheptenyl acetate (B1210297) . A palladium-catalyzed reaction using potassium thioacetate (B1230152) (KSAc) as a nucleophile in the presence of a chiral ligand allows for the separation of enantiomers. This method yields (R)-cycloheptenyl acetate with ≥99% enantiomeric excess (ee) and (S)-cycloheptenyl thioacetate with 98% ee. acs.org This process demonstrates a highly effective way to access enantiopure cycloheptene building blocks.
Diastereoselectivity can also be controlled in C-C bond-forming reactions. The palladium-catalyzed carbocyclization of an allene-substituted trans-cycloheptene derivative can be directed to form either a trans-fused or a cis-fused bicyclic product simply by changing the solvent. nih.gov This highlights the subtle but powerful influence of reaction conditions on the stereochemical outcome of a cyclization event involving a cycloheptene ring. nih.gov
Fundamental principles like the Fürst-Plattner rule , which dictates the trans-diaxial opening of epoxides in cyclohexene (B86901) systems, provide a conceptual basis for predicting nucleophilic attack on related seven-membered ring epoxides, guiding the synthesis toward a desired stereoisomer. wikipedia.org
Table 2: Stereoselective Reactions on Cycloheptene Systems
| Reaction Type | Substrate | Reagents/Conditions | Product(s) | Stereochemical Outcome | Ref |
|---|---|---|---|---|---|
| Kinetic Resolution | Racemic Cycloheptenyl acetate | Pd catalyst, Chiral Ligand, KSAc | (R)-Cycloheptenyl acetate & (S)-Cycloheptenyl thioacetate | High enantiomeric excess (≥98% ee) for both products | acs.org |
Functional Group Interconversions and Further Derivatizations
The this compound unit and its precursors are amenable to a wide range of functional group interconversions (FGIs), which are essential for advancing synthetic intermediates. mit.eduvanderbilt.edunumberanalytics.com The acetate group itself is a versatile functionality; it can act as a protecting group for an alcohol or be hydrolyzed to reveal the alcohol for subsequent reactions.
The synthesis of the Nakanishi retinoid provides numerous examples of FGIs on the cycloheptene core researchgate.net:
Acetate Hydrolysis : The allylic acetate is readily cleaved using potassium carbonate in methanol (B129727) to furnish the corresponding allylic alcohol in excellent yield.
Alcohol Protection : The resulting alcohol can be protected, for instance, as a tert-butyldimethylsilyl (TBS) ether using TBSCl and imidazole, to prevent unwanted reactions in subsequent steps.
Nitrile Reduction : A nitrile group, introduced via an HWE reaction, can be selectively reduced to an aldehyde using Diisobutylaluminium hydride (DIBAL-H) at low temperatures.
These transformations allow for the strategic manipulation of the molecule's reactivity throughout a synthetic sequence.
Table 3: Functional Group Interconversions on Cycloheptene Derivatives
| Starting Group | Reagents | Resulting Group | Purpose in Synthesis | Ref |
|---|---|---|---|---|
| Allylic Acetate | K₂CO₃, MeOH | Allylic Alcohol | Deprotection to reveal a reactive hydroxyl group | researchgate.net |
| Allylic Alcohol | TBSCl, Imidazole, DMAP | TBS Ether | Protection of the hydroxyl group | researchgate.net |
| Nitrile | DIBAL-H, Et₂O, -78°C | Aldehyde | Preparation for subsequent olefination/chain extension | dalton.comresearchgate.net |
Future Research Directions and Unexplored Avenues for Cyclohept 1 En 1 Yl Acetate Chemistry
Exploration of Novel Catalytic Systems and Conditions for Enhanced Reactivity
The synthesis and functionalization of (Cyclohept-1-en-1-yl)acetate could be significantly enhanced by employing novel catalytic systems. Traditional methods often rely on stoichiometric reagents or harsh conditions. Future research is expected to focus on developing highly efficient catalytic processes that offer improved yields, selectivity, and milder reaction conditions.
One promising area is the use of dual-catalyst systems. For instance, researchers have developed a new class of heterogeneous geminal atom catalysts (GACs) featuring two copper ion cores on a polymeric carbon nitride support. sciencedaily.com This design allows the two metal centers to work in concert, efficiently bringing reactants together and lowering the energy barrier for cross-coupling reactions. sciencedaily.com Applying such a system to the synthesis of this compound could lead to significantly higher yields and a reduced carbon footprint compared to conventional methods. sciencedaily.com Another avenue involves the use of Lewis acids under solvent-free conditions. For example, the acylation of β-caryophyllene with acetic anhydride (B1165640) has been efficiently catalyzed by BF₃·Et₂O, yielding acylated products in high yields without the need for a solvent. nih.gov Investigating similar Lewis acid catalysis for the acetylation of cycloheptenol could provide a more direct and environmentally friendly route to this compound.
| Catalyst System | Potential Substrate | Target Reaction | Anticipated Advantages |
| Dual Copper Core GACs | Cycloheptene (B1346976) & Acetic Acid | Direct C-H Acetoxylation | High efficiency, catalyst reusability, lower carbon footprint. sciencedaily.com |
| Supported Heteropolyacids | Cycloheptanol & Acetic Anhydride | Esterification | High selectivity, catalyst recyclability, environmentally friendly. researchgate.net |
| BF₃·Et₂O | Cycloheptenol & Acetic Anhydride | Solvent-Free Acylation | High yield, mild conditions, reduced waste. nih.gov |
| Ion Exchange Resins | Cycloheptene & Carboxylic Acids | Atom Economical Esterification | No by-products, catalyst reusability, simplified purification. researchgate.net |
Advances in Asymmetric Synthesis and Enantioselective Transformations
The development of methods for the asymmetric synthesis of chiral derivatives of this compound is a significant area for future exploration. The presence of the double bond and the ester functionality provides multiple handles for introducing chirality.
Palladium-catalyzed reactions have shown great promise in the asymmetric synthesis of related chiral cycloalkenone derivatives. rsc.orgnih.gov A potential strategy for this compound could involve a palladium-catalyzed oxidative desymmetrization of a corresponding meso-dibenzoate precursor, which has been shown to produce γ-benzoyloxy cycloalkenones with excellent enantioselectivity. rsc.orgnih.gov Furthermore, copper-catalyzed asymmetric transformations are gaining traction due to copper's low toxicity and cost. mdpi.com Chiral copper complexes, particularly with bisoxazoline or biphosphine ligands, have been successfully used in a variety of enantioselective domino reactions that could be adapted to construct complex chiral molecules from this compound precursors. mdpi.com Another approach could be the use of chiral Brønsted acids, which have been effective in catalyzing enantioselective carbonyl-ene type cyclizations to form enantioenriched homoallylic alcohols. acs.org
| Catalytic System | Transformation Type | Potential Product | Expected Enantioselectivity (ee) |
| Palladium / Chiral Ligand | Oxidative Desymmetrization | Chiral γ-Hydroxy Cycloheptenyl Acetate (B1210297) | >95% |
| Copper(II) / Chiral Bisoxazoline | Asymmetric Michael Addition | Chiral Functionalized Cycloheptyl Acetate | 90-99% researchgate.net |
| Chiral Brønsted Acid | Carbonyl-Ene Cyclization | Enantioenriched Bicyclic Acetates | up to 98:2 e.r. acs.org |
| Imine Reductases (IREDs) | Asymmetric Knoevenagel Condensation | Axially Chiral Cycloheptylidene Derivatives | up to 99:1 e.r. researchgate.net |
Application of Green Chemistry Principles in this compound Synthesis
Future synthetic routes to this compound will increasingly be guided by the principles of green chemistry, aiming to reduce waste, minimize energy consumption, and use renewable resources. paperpublications.org
A key focus will be the use of greener solvents or solvent-free conditions. The synthesis of fruity flavor esters, for example, has been achieved using heterogeneous catalysts like sulfonic resins, which are easily separable and reusable, offering a greener alternative to homogeneous acid catalysts. researchgate.net Similarly, the use of solid acid catalysts can promote atom-economical processes, such as the direct addition of carboxylic acids to alkenes, eliminating by-products. researchgate.net Biocatalysis also presents a significant opportunity. The use of enzymes, such as lipases, for esterification reactions can proceed under mild conditions and with high selectivity, reducing the need for harsh reagents and protecting groups. dntb.gov.ua The development of bio-based polymers from non-cyclic acetal (B89532) esters highlights a move towards sustainable feedstocks and chemical recycling, principles that could be applied to the lifecycle of this compound. rsc.org
| Green Chemistry Principle | Application to this compound Synthesis | Potential Benefit |
| Waste Prevention | Use of solid acid catalysts (e.g., zeolites) for esterification. paperpublications.org | Elimination of corrosive liquid acids and neutralization waste. |
| Atom Economy | Direct addition of acetic acid to cycloheptene. | Maximizes incorporation of starting materials into the final product. |
| Use of Safer Solvents | Employing water or supercritical CO₂ as reaction media. | Reduces use of volatile and hazardous organic solvents. |
| Design for Energy Efficiency | Microwave-assisted or ultrasonic synthesis. | Reduces reaction times and energy consumption. paperpublications.org |
| Use of Renewable Feedstocks | Deriving cycloheptene from bio-based sources. | Reduces reliance on petrochemicals. |
| Catalysis | Employing recyclable heterogeneous or biocatalysts. | Increases efficiency and reduces waste. researchgate.netdntb.gov.ua |
Development of High-Throughput Screening Methodologies for Reaction Optimization
To accelerate the discovery of optimal conditions for the synthesis and transformation of this compound, high-throughput screening (HTS) methodologies will be indispensable. HTS allows for the rapid, parallel execution of a large number of experiments, making the optimization of reaction parameters more efficient. youtube.com
For enzymatic reactions, HTS platforms have been developed to rapidly profile the substrate specificity of alcohol acyltransferases (AATs) for designer ester biosynthesis. ornl.govnih.gov A similar microplate-based platform could be used to screen a library of enzymes for the efficient synthesis of this compound or its derivatives. For chemical catalysis, automated workstations can be programmed to set up and execute numerous reactions in multi-well plates, varying catalysts, solvents, temperatures, and reagent ratios. youtube.com Spectrophotometric HTS methods, which use pH indicators to quantify ester hydrolysis, can be adapted to screen for lipase (B570770) or esterase activity on nonchromogenic substrates like this compound. nih.govresearchgate.net This approach is valuable for screening large numbers of enzymes from natural sources or directed evolution libraries. nih.gov
| HTS Platform | Screened Parameter | Application for this compound | Throughput |
| Automated Synthesis Workstation | Catalyst, Ligand, Solvent, Temperature | Optimization of asymmetric hydrofunctionalization | 96-well plates |
| Microplate-based Colorimetric Assay | Enzyme Variant, Substrate | Screening for efficient biocatalytic esterification | 384-well plates ornl.gov |
| Spectrophotometric Hydrolysis Assay | Lipase/Esterase Source | Identifying enzymes for selective hydrolysis or synthesis | 96-well plates nih.gov |
| Parallel Flow Reactor System | Residence Time, Molar Ratio, Pressure | Kinetic parameter determination for esterification | Continuous |
Integration of Advanced Spectroscopic and In Situ Monitoring Techniques for Kinetic Studies
A deeper understanding of the reaction mechanisms and kinetics involved in the synthesis and transformations of this compound requires the use of advanced spectroscopic and in situ monitoring techniques. These tools provide real-time data on reactant consumption, product formation, and the presence of transient intermediates.
For instance, studying the kinetics of ester hydrolysis can be performed using spectrophotometry to monitor the change in concentration of reactants or products over time at different temperatures. researchgate.net This allows for the determination of the rate constant, order of reaction, and activation energy. researchgate.net In situ FTIR or Raman spectroscopy can be employed to monitor cycloaddition reactions involving the alkene moiety of this compound. wikipedia.org This would provide valuable mechanistic insights into whether the reaction proceeds via a concerted or stepwise pathway. Microreactor systems are particularly well-suited for kinetic studies as they offer precise control over reaction parameters and enable rapid data acquisition. dntb.gov.ua By coupling a microreactor with an online analytical technique like mass spectrometry or GC, detailed kinetic models of uncatalyzed or catalyzed esterification to form this compound can be developed. dntb.gov.ua
| Technique | Monitored Parameter | Reaction Type | Insights Gained |
| In Situ FTIR Spectroscopy | Vibrational modes of functional groups | Esterification | Real-time concentration profiles, detection of intermediates. |
| Stopped-Flow UV-Vis Spectroscopy | Absorbance changes | Catalytic Oxidation | Kinetics of fast reactions, catalyst activation. |
| Reaction Calorimetry (RC1) | Heat flow | Asymmetric Hydrogenation | Thermodynamic data, reaction safety parameters. |
| Online Mass Spectrometry | Mass-to-charge ratio of species | [2+2] Photocycloaddition | Identification of transient species, reaction mechanism. wikipedia.org |
| In Situ NMR Spectroscopy | Chemical shifts and peak integrals | Isomerization Reactions | Structural elucidation of intermediates, reaction pathways. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (Cyclohept-1-en-1-yl)acetate, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via acid-catalyzed esterification of cyclohept-1-en-1-ol with acetic anhydride or transesterification with methyl acetate. Key factors include solvent polarity (e.g., dichloromethane vs. toluene), temperature (60–80°C optimal), and catalyst (e.g., p-toluenesulfonic acid). Higher temperatures risk side reactions like ring-opening, while polar solvents stabilize intermediates. Yields typically range from 60–85% depending on purity of starting materials .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- ¹H NMR : Cycloheptene protons appear as a multiplet at δ 5.4–5.7 ppm; acetate methyl protons as a singlet at δ 2.0–2.1 ppm.
- ¹³C NMR : Ester carbonyl at δ 170–172 ppm; cycloheptene carbons at δ 120–130 ppm.
- IR : Strong ester C=O stretch at ~1740 cm⁻¹.
- MS : Molecular ion peak at m/z 154 (C₉H₁₂O₂) with fragmentation patterns indicating loss of acetic acid (60 Da). Validate purity via GC-MS or HPLC .
Q. How should researchers design kinetic studies to determine hydrolysis rates under varying pH conditions?
- Methodology : Use pseudo-first-order kinetics with excess buffer (pH 2–12). Monitor ester concentration via UV-Vis (λ = 210–220 nm for acetate release) or HPLC (C18 column, acetonitrile/water mobile phase). Control ionic strength with NaCl and maintain temperature (±0.1°C). Data analysis via integrated rate laws or nonlinear regression .
Advanced Research Questions
Q. How can contradictions in reported reaction kinetics or thermodynamic data be resolved?
- Methodology : Conduct systematic replicates under standardized conditions (solvent, temperature). Use statistical tools (e.g., ANOVA, Grubbs’ test) to identify outliers. Cross-validate with computational models (e.g., DFT for activation energies) and compare with literature. Address solvent effects via Kamlet-Taft parameters or COSMO-RS simulations .
Q. What computational approaches elucidate reaction mechanisms in nucleophilic acyl substitutions?
- Methodology :
- DFT Calculations : Model transition states (e.g., B3LYP/6-31G*) to identify nucleophilic attack pathways.
- Solvent Modeling : Use implicit solvation (e.g., SMD) to assess polarity effects on activation barriers.
- NBO Analysis : Quantify orbital interactions between the ester carbonyl and nucleophiles (e.g., amines, alkoxides) .
Q. How does cycloheptene ring strain influence reactivity compared to smaller cyclic esters?
- Methodology : Compare activation parameters (ΔH‡, ΔS‡) for ring-opening reactions with cyclohexene or cyclopentene analogs. Use X-ray crystallography to analyze bond angles and torsional strain. Cycloheptene’s lower ring strain reduces reactivity in [4+2] cycloadditions but enhances stability in acidic hydrolysis .
Q. What strategies mitigate side reactions during derivatization in complex syntheses?
- Methodology :
- Protecting Groups : Temporarily mask the ester with tert-butyl or benzyl groups during functionalization.
- Catalytic Selectivity : Use Pd-catalyzed cross-couplings that avoid β-hydride elimination.
- Low-Temperature Reactions : Perform additions at –78°C to suppress polymerization .
Q. How can isotopic labeling (e.g., ¹³C) trace degradation pathways in metabolic/environmental studies?
- Methodology : Synthesize [¹³C]-labeled acetate moiety via ¹³C-acetic anhydride. Track degradation in microbial cultures or environmental samples via LC-MS/MS. Position-specific labeling (e.g., cycloheptene vs. acetate carbons) identifies cleavage sites and intermediates .
Data Presentation and Reproducibility
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Key Tables :
-
Contradiction Analysis : For conflicting spectral data (e.g., NMR shifts), verify solvent effects (CDCl₃ vs. DMSO-d₆) and calibrate instruments with internal standards (e.g., TMS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
